Pyridine, 2-(dibromomethyl)-6-methyl-

Organic Synthesis Material Science Pharmaceutical Intermediate

Pyridine, 2-(dibromomethyl)-6-methyl- (CAS 681459-98-3) is a halogenated pyridine derivative defined by a six-membered aromatic heterocycle containing a nitrogen atom. The compound is characterized by a dibromomethyl substituent at the 2-position and a methyl group at the 6-position, giving it the molecular formula C7H7Br2N and a molecular weight of approximately 264.95 g/mol.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 681459-98-3
Cat. No. B12531627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(dibromomethyl)-6-methyl-
CAS681459-98-3
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(Br)Br
InChIInChI=1S/C7H7Br2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3
InChIKeyRWABFFAWFSCDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 681459-98-3: Pyridine, 2-(dibromomethyl)-6-methyl- as a Specialized Heterocyclic Building Block


Pyridine, 2-(dibromomethyl)-6-methyl- (CAS 681459-98-3) is a halogenated pyridine derivative defined by a six-membered aromatic heterocycle containing a nitrogen atom. The compound is characterized by a dibromomethyl substituent at the 2-position and a methyl group at the 6-position, giving it the molecular formula C7H7Br2N and a molecular weight of approximately 264.95 g/mol . Its primary reported role is as a reactive intermediate in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and advanced materials . Physical property data indicates a melting point of 94-97 °C and a predicted boiling point of 250.4±35.0 °C .

Differentiating Pyridine, 2-(dibromomethyl)-6-methyl- (CAS 681459-98-3) from Its Closest Analogs


Generic substitution is not feasible for Pyridine, 2-(dibromomethyl)-6-methyl- due to the unique interplay of its substituents. The gem-dibromomethyl group at the 2-position provides a distinct reactivity profile for generating aldehydes, which is not possible with mono-bromomethyl or ring-brominated analogs like 2-(bromomethyl)-6-methylpyridine [1]. Simultaneously, the presence of a methyl group at the 6-position modulates the electronic properties of the pyridine ring, differentiating it from the unsubstituted 2-(dibromomethyl)pyridine [2]. This specific combination of functional groups dictates its utility in selective transformations, including metal coordination and cross-coupling reactions, that cannot be reliably reproduced by other in-class compounds .

Quantitative Evidence for Selecting CAS 681459-98-3


Comparative Physicochemical Profile: Melting Point and Density of 2-(dibromomethyl)-6-methylpyridine

Pyridine, 2-(dibromomethyl)-6-methyl- (CAS 681459-98-3) exhibits a melting point of 94-97 °C and a predicted density of 1.861±0.06 g/cm³ . In contrast, the closest mono-bromomethyl analog, 2-(bromomethyl)-6-methylpyridine (CAS 68470-59-7), is typically a liquid at room temperature due to its significantly lower molecular weight and different intermolecular interactions [1].

Organic Synthesis Material Science Pharmaceutical Intermediate

Functional Group Reactivity: Gem-Dibromomethyl vs. Ring-Brominated Pyridines

The gem-dibromomethyl group in Pyridine, 2-(dibromomethyl)-6-methyl- is a masked aldehyde, enabling efficient conversion to 6-methylpicolinaldehyde upon hydrolysis [1]. This transformation is a key functional group interconversion. In comparison, 2,5-Dibromo-6-methylpyridine (CAS 39919-65-8), which features bromine atoms on the aromatic ring, is generally employed in cross-coupling reactions to form C-C bonds, not as a direct precursor to aldehydes . The reactivity of the benzylic dibromide is orthogonal to that of an aryl bromide.

Synthetic Methodology Heterocyclic Chemistry Aldehyde Synthesis

Electronic Modulation by the 6-Methyl Group: A Predicted pKa Comparison

The predicted pKa of Pyridine, 2-(dibromomethyl)-6-methyl- is 2.41±0.19 . This is significantly lower than the predicted pKa of its non-methylated counterpart, 2-(dibromomethyl)pyridine, which is expected to be higher due to the absence of the electron-donating methyl group at the 6-position [1].

Physical Organic Chemistry Ligand Design Reactivity Prediction

Recommended Application Scenarios for Pyridine, 2-(dibromomethyl)-6-methyl- (CAS 681459-98-3)


Synthesis of 6-Methylpicolinaldehyde and its Derivatives

The gem-dibromomethyl group of Pyridine, 2-(dibromomethyl)-6-methyl- serves as a direct precursor to the corresponding aldehyde, 6-methylpicolinaldehyde, upon hydrolysis. This is a crucial transformation for generating heterocyclic building blocks used in the synthesis of ligands, pharmaceuticals, and other functional materials. The class-level inference is that this compound provides a controlled route to an aldehyde that may not be commercially available or easily synthesized by other means [1].

Asymmetric Ligand Synthesis for Transition Metal Complexes

The compound's structure, featuring a highly reactive gem-dibromomethyl group at one position and an electronically-modulating methyl group at another, makes it a valuable starting material for creating unsymmetrical chelating ligands. The 2-position can be elaborated into a coordinating arm, while the 6-methyl group subtly tunes the electronic and steric environment of the metal center. Such ligands find application in catalysis and materials science, as inferred from the use of related 2,6-disubstituted pyridines .

Precursor for Advanced Organic Electronics Materials

Halogenated pyridine derivatives are known building blocks for electron-transporting materials in OLEDs and other organic electronics. The specific substitution pattern of Pyridine, 2-(dibromomethyl)-6-methyl- offers a unique scaffold for constructing extended pi-conjugated systems via cross-coupling reactions at the 2-position. This allows for the fine-tuning of the material's electronic properties, such as its electron affinity and charge transport characteristics, for use in high-performance devices .

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